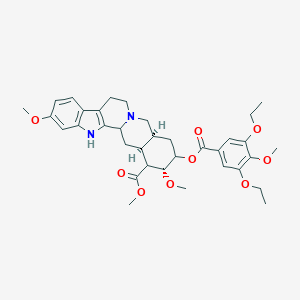![molecular formula C28H26O6 B375004 isobutyl 2-{[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375004.png)
isobutyl 2-{[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that features a biphenyl group, a chromenone moiety, and an ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen atoms.
Substitution: Nucleophilic substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl and chromenone moieties may play a role in binding to these targets, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Isobutyl propionate: A simpler ester with different functional groups.
Biphenyl derivatives: Compounds with similar biphenyl structures but different substituents.
Chromenone derivatives: Molecules that share the chromenone core but have varying side chains.
Uniqueness
Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to its combination of biphenyl and chromenone moieties, which confer specific chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C28H26O6 |
|---|---|
Peso molecular |
458.5g/mol |
Nombre IUPAC |
2-methylpropyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C28H26O6/c1-18(2)16-32-28(30)19(3)33-23-13-14-24-25(15-23)31-17-26(27(24)29)34-22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-15,17-19H,16H2,1-3H3 |
Clave InChI |
AQPJOZACCFGAAD-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)COC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B374922.png)
![12-(3-bromopropylidene)-12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B374926.png)
![dibenzo[b,e]oxepin-6(11H)-one](/img/structure/B374929.png)
![8-methoxydibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374931.png)
![4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine](/img/structure/B374933.png)
![[5-(2-Bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374934.png)
![[5-(4-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374936.png)

![[5-(2,6-Dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374938.png)
![[5-(4-Isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374939.png)
![[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374942.png)
![{5-[3-Methoxy-4-(prop-2-ynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}(phenyl)acetic acid](/img/structure/B374943.png)
acetic acid](/img/structure/B374945.png)
